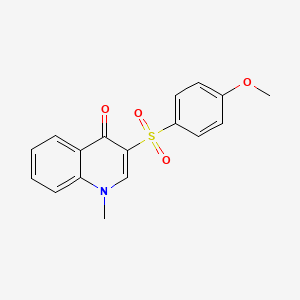
3-(4-Methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one, also known as PD 98059, is a selective inhibitor of the mitogen-activated protein kinase (MAPK) pathway. This compound has been widely used in scientific research to investigate the role of MAPK signaling in various cellular processes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Spectroscopic Studies
A study describes the synthesis of analogues related to Zinquin ester, a fluorophore specific for Zn(II), indicating the compound's potential application in fluorescence-based zinc detection. The research highlights the synthesis of various methoxy isomers and their interaction with Zn(II), showcasing a bathochromic shift in UV/visible spectra upon addition of Zn(II), with one isomer forming a significantly more fluorescent complex than Zinquin ester itself (Kimber et al., 2003).
Lewis Acid-Promoted Reactions
Another research application demonstrates the BF(3).OEt(2)-promoted reactions of a similar compound with (E)-propenylbenzenes, leading to products of remarkable complexity through a process involving tandem cycloaddition, indicating its utility in complex organic synthesis (Engler & Scheibe, 1998).
Catalytic Reductions
The catalytic reduction of nitroarenes and azaaromatic compounds using formic acid in the presence of a ruthenium catalyst is another significant application. This process includes the reduction of various nitroarenes to aminoarenes, demonstrating the compound's role in the hydrogenation of heterocyclic compounds (Watanabe et al., 1984).
Formation of Fluorescent Complexes
Research on the formation of fluorescent complexes with Zn(II) highlights the compound's potential in developing new fluorescent markers for biochemical applications. The study's findings suggest that these compounds could be explored further for applications in bioimaging or as sensors for metal ions in biological systems (Kimber et al., 2003).
Anticancer Agent Synthesis
The synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents is another crucial application. These derivatives exhibit potent cytotoxicity against various cancer cell lines, underscoring the compound's relevance in medicinal chemistry and drug discovery (Redda et al., 2010).
Safety and Hazards
Zukünftige Richtungen
The future directions for the study of “3-(4-Methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one” could involve further investigation into its synthesis, properties, and potential applications. Given the importance of benzenesulfonyl chlorides in organic synthesis, it would be interesting to explore the reactivity and potential uses of this compound .
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-1-methylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S/c1-18-11-16(17(19)14-5-3-4-6-15(14)18)23(20,21)13-9-7-12(22-2)8-10-13/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGGPYOJADEBOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

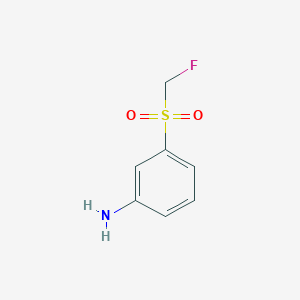
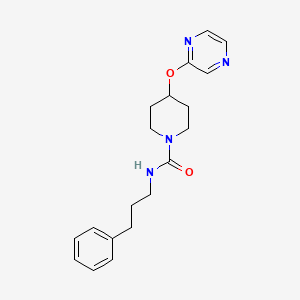
![N1-(4-methoxyphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2475814.png)
![Methyl 2-[[1-(difluoromethyl)-3-methylpyrazol-4-yl]amino]acetate](/img/structure/B2475817.png)
![N-benzyl-4-[4-cyano-5-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-oxazol-2-yl]-N-methylbenzenesulfonamide](/img/structure/B2475818.png)
![2-(2-Chloro-6-methoxyphenyl)-N-[cyano(cyclopropyl)methyl]acetamide](/img/structure/B2475819.png)
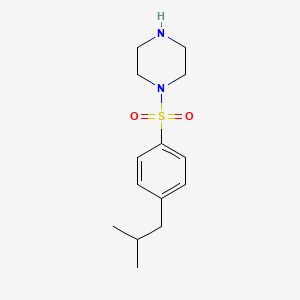
![tert-Butyl 5'-hydroxy-2'-(methylthio)-6'-oxo-6'H-spiro[cyclohexane-1,9'-pyrazino[1',2':1,5]pyrrolo[2,3-d]pyrimidine]-7'(8'H)-carboxylate](/img/structure/B2475821.png)


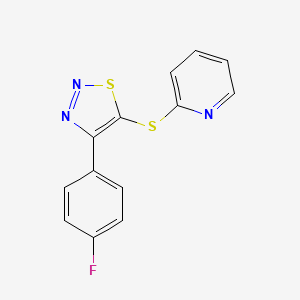
![2-Chloro-N-[(1R)-1-(3-methyltriazol-4-yl)ethyl]acetamide](/img/structure/B2475827.png)

